N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
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Overview
Description
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate starting materials, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting hydrazines with α,β-unsaturated carbonyl compounds under reflux conditions.
Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are coupled using a suitable linker, such as a bromoacetamide, in the presence of a base like potassium carbonate.
Final Product Formation: The final product, this compound, is obtained through purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole or pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole or pyrazole derivatives.
Substitution: Substituted thiazole or pyrazole derivatives with various functional groups.
Scientific Research Applications
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide: shares structural similarities with other thiazole and pyrazole derivatives, such as:
Uniqueness
- Structural Uniqueness : The combination of thiazole and pyrazole rings in a single molecule, along with the specific substitution pattern, makes this compound unique.
- Functional Uniqueness : The compound’s ability to undergo diverse chemical reactions and its potential applications in various fields highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12-6-3-4-7-14(12)17-20-13(2)15(23-17)10-18-16(22)11-21-9-5-8-19-21/h3-9H,10-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLARKKXQJFYTGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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